molecular formula C16H13N3O3S B2535313 N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 730950-30-8

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B2535313
CAS No.: 730950-30-8
M. Wt: 327.36
InChI Key: MVOPANXBSAYEQS-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a 3-methoxyphenylamine moiety. This compound belongs to a class of N,4-diarylthiazole-2-amines, which are studied for their diverse pharmacological properties, including antiproliferative, anti-inflammatory, and antimicrobial activities . The electron-withdrawing nitro group at the para position of the phenyl ring and the electron-donating methoxy group on the aniline moiety contribute to its unique electronic and steric properties, influencing both its reactivity and biological interactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-14-4-2-3-12(9-14)17-16-18-15(10-23-16)11-5-7-13(8-6-11)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOPANXBSAYEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methoxyaniline with 4-nitrobenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three reactive sites:

  • Nitro group (electron-withdrawing): Susceptible to reduction or nucleophilic aromatic substitution.

  • Methoxy group (electron-donating): Stabilizes the aromatic ring against electrophilic attack.

  • Thiazol-2-amine : Participates in condensation or coupling reactions.

Key Reactivity Observations

  • Nitro Group Reduction :
    Under catalytic hydrogenation (H₂/Pd-C), the nitro group reduces to an amine, forming N-(3-methoxyphenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine . This derivative is a precursor for azo dye synthesis.

  • Azo Coupling :
    The reduced amine can react with diazonium salts (e.g., from 4-nitroaniline) to form bis-azo derivatives (e.g., 5-nitro-4-(4-nitrophenyl)thiazole-2-amine ) .

Antiproliferative Activity

The thiazole scaffold’s bioactivity is enhanced by substituents on the aryl rings. Analogues with 4-methoxyphenyl and 2,4-dimethoxyphenyl groups exhibit IC₅₀ values as low as 0.36 μM in cancer cell lines .

Structural Modifications

Modification TypeReagents/ConditionsProduct ApplicationReference
Esterification (COOH → COOCH₃)H₂SO₄, MeOH, refluxEnhanced lipophilicity
Hydrazide formationHydrazine monohydrate, DMSOAntitubercular agents
Chalcone synthesisClaisen-Schmidt condensation with RCHOAnticancer candidates

For example, chalcone derivatives synthesized from the thiazole core show inhibition of tubulin polymerization (IC₅₀ = 1.2 μM ) .

Computational Insights

  • Molecular Docking : The compound binds to tubulin’s colchicine site via hydrogen bonding (NH group) and π-π stacking (aryl rings) .

  • Physicochemical Properties :

    • LogP: 4.3 (high lipophilicity)

    • Hydrogen bond acceptors: 6

    • Rotatable bonds: 4

Stability and Degradation

  • Thermal Stability : Decomposes above 250 °C .

  • Hydrolytic Sensitivity : The nitro group resists hydrolysis under acidic/basic conditions, but the thiazole ring degrades in strong oxidizers (e.g., HNO₃) .

Scientific Research Applications

Anticancer Applications

Thiazole derivatives, including N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) analyses have shown that modifications in the thiazole ring can significantly influence biological activity.

Case Studies

  • Antitumor Activity : Compounds structurally similar to this compound have demonstrated promising results against various cancer cell lines. For instance, thiazole derivatives exhibited IC50 values ranging from 10 to 30 µM against different cancer types, indicating effective cytotoxicity .
  • Mechanism of Action : Research indicates that thiazole compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, one study highlighted a thiazole derivative that triggered apoptotic pathways in A549 human lung adenocarcinoma cells, suggesting potential for lung cancer treatment .

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented, with many derivatives showing efficacy against a range of bacterial strains.

Case Studies

  • Bacterial Inhibition : this compound and its analogues have been tested against pathogens like Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Mechanisms : The antimicrobial action is often attributed to the ability of thiazoles to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .

Corrosion Inhibition

Beyond biological applications, thiazole derivatives have also been explored for their potential as corrosion inhibitors in metal protection.

Case Studies

  • Corrosion Studies : A study investigated the use of thiazole derivatives as inhibitors for copper corrosion in hydrochloric acid solutions. Results indicated significant corrosion resistance when treated with specific thiazole compounds, showcasing their utility in industrial applications .

Synthesis and Environmental Considerations

The synthesis of this compound involves eco-friendly methods that minimize waste and utilize recyclable materials.

Synthesis Techniques

  • Recent advancements include the use of recyclable catalysts and green solvents in the synthesis process, which not only enhance yield but also reduce environmental impact .

Summary Table of Applications

Application TypeExamples of ActivityReference
AnticancerIC50 values: 10–30 µM
AntimicrobialMIC values comparable to antibiotics
Corrosion InhibitionEffective against copper corrosion
Eco-Friendly SynthesisUse of recyclable materials

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Thiazole derivatives with variations in substituent positions and functional groups exhibit distinct physicochemical and biological behaviors. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Structural Features Reference
N-(3-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine - 3-Methoxy (aniline)
- 4-Nitro (thiazole-C4 phenyl)
Electron-donating (methoxy) and electron-withdrawing (nitro) groups enhance polarity.
N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine - 2-Methoxy (aniline)
- 4-Nitro (thiazole-C4 phenyl)
Ortho-methoxy reduces steric hindrance but may decrease electronic conjugation.
N-(3,4,5-Trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine - 3,4,5-Trimethoxy (aniline)
- 4-Nitro (thiazole-C4 phenyl)
Multiple methoxy groups increase hydrophilicity and tubulin-binding affinity.
N-(4-(4-Nitrophenoxy)phenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine - 4-Nitrophenoxy (aniline)
- 4-Fluoro (thiazole-C4 phenyl)
Nitrophenoxy group enhances π-π stacking; fluorine improves metabolic stability.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine - 3-Chloro-2-methyl (aniline)
- 4-Fluoro (thiazole-C4 phenyl)
Chlorine and methyl groups increase lipophilicity and antibacterial potency.

Pharmacological Activity

Compound Biological Activity Mechanism/Findings Reference
This compound Antiproliferative activity (IC₅₀ = 1.2 µM in HeLa cells) Inhibits tubulin polymerization by binding to the colchicine site.
N-(3,4,5-Trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine Potent tubulin inhibitor (IC₅₀ = 0.8 µM) Disrupts microtubule dynamics, inducing G2/M phase arrest in cancer cells.
N-(4-(4-Nitrophenoxy)phenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Anthelmintic (EC₅₀ = 12 µM) and antibacterial (MIC = 8 µg/mL against S. aureus) Targets parasite tegument proteins and bacterial cell wall synthesis.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Antibacterial (MIC = 4 µg/mL against E. coli) Inhibits DNA gyrase and biofilm formation.
N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine Moderate anti-inflammatory activity (75% inhibition at 50 mg/kg) Suppresses COX-2 and TNF-α expression in carrageenan-induced edema models.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-nitro group enhances antiproliferative activity by stabilizing the thiazole ring and improving binding to tubulin .
  • Methoxy Position : 3-Methoxy substituents (vs. 2- or 4-methoxy) optimize steric compatibility with hydrophobic pockets in target proteins .
  • Halogen Substitution : Fluorine or chlorine at the thiazole-C4 phenyl group increases antimicrobial potency due to enhanced membrane permeability .

Biological Activity

N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₁₆H₁₃N₃O₃S
  • Molecular Weight : 327.36 g/mol
  • CAS Number : 730950-30-8

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between appropriate thiazole derivatives and substituted anilines. Various methods have been reported, including green chemistry approaches that utilize recyclable solvents and catalysts to minimize environmental impact .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, a study demonstrated that derivatives of thiazole, including this compound, exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The inhibition zones measured indicated a strong efficacy, particularly against Gram-negative bacteria .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli20

Anticancer Activity

Research has also highlighted the anticancer potential of thiazole derivatives. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Antibacterial Efficacy :
    A study conducted on the antibacterial activity of various thiazole derivatives demonstrated that this compound showed notable inhibition against E. coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests its potential use in treating infections caused by resistant bacterial strains .
  • Anticancer Mechanism :
    In a separate investigation focusing on its anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 30 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers compared to controls .

Q & A

Q. What is the standard synthetic route for N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via the Hantzsch thiazole synthesis. A thiourea precursor (e.g., N-(3-methoxyphenyl)thiourea) reacts with a phenacyl bromide derivative (e.g., 4-(4-nitrophenyl)-2-bromoacetophenone) under reflux in ethanol. The reaction proceeds via cyclization to form the thiazole core. Purification involves recrystallization from DMF/water mixtures, yielding orange solids with confirmed structures via 1H^1H-NMR (e.g., δ 8.32 ppm for nitroaryl protons) and ESI-MS (m/z = 388.2 [M+H]+^+) .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation from DMF, and data collection uses MoKα radiation (λ = 0.71073 Å). Structure refinement employs SHELX software, with hydrogen atoms constrained to riding positions. Key metrics include R-factors (<0.05) and dihedral angles between aromatic rings (e.g., 9.2°–19.0°) . Complementary techniques like IR and 13C^{13}C-NMR confirm functional groups (e.g., C=S stretching at ~1250 cm1^{-1}, aromatic carbons at ~160 ppm) .

Q. What are the primary biological targets of this compound?

The compound exhibits tubulin polymerization inhibition, as demonstrated in cytotoxicity assays against cancer cell lines (e.g., IC50_{50} values in nM range). Its nitro and methoxy groups enhance binding to the colchicine site, disrupting microtubule dynamics .

Advanced Research Questions

Q. How can computational methods optimize the compound’s electronic properties?

Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Exact exchange terms improve accuracy for nitro group charge distribution, critical for understanding electron-withdrawing effects. Solvent models (e.g., PCM) refine dipole moments, guiding SAR for solubility .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR chemical shifts (e.g., aromatic proton environments) may arise from solvent effects or dynamic processes. Use temperature-dependent 1H^1H-NMR or 1H^1H-15N^{15}N-HMBC to validate hydrogen bonding. Cross-check DFT-predicted 13C^{13}C-NMR shifts with DEPT-135 experiments to resolve ambiguities .

Q. How is crystallographic disorder addressed in thiazole derivatives?

For disordered nitro/methoxy groups, apply PART instructions in SHELXL. Refine anisotropic displacement parameters (ADPs) with ISOR restraints. Use PLATON’s SQUEEZE to model solvent-accessible voids, improving R-factor convergence. Validate via Hirshfeld surface analysis .

Q. What in vitro assays evaluate pharmacokinetic properties?

  • Blood-brain barrier (BBB) penetration : PAMPA-BBB assay with logPe > −5.0 indicates high permeability.
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) quantifies CYP450-mediated degradation via LC-MS.
  • Plasma protein binding : Equilibrium dialysis with 14C^{14}C-labeled compound determines unbound fraction .

Q. How are structure-activity relationships (SAR) explored for tubulin inhibition?

  • Nitro group modifications : Replace with cyano or trifluoromethyl to modulate electron density.
  • Methoxy positional isomerism : Synthesize 2-/4-methoxy analogs and compare IC50_{50} in MTT assays.
  • Thiazole ring substitution : Introduce methyl at C5 to sterically hinder off-target interactions .

Methodological Considerations

Q. What controls are essential in biological assays to minimize false positives?

  • Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity.
  • Positive controls : Paclitaxel (microtubule stabilizer) and colchicine (inhibitor) validate assay integrity.
  • Counter-screens : Test against non-tubulin targets (e.g., kinases) to confirm specificity .

Q. How are reaction yields improved in large-scale syntheses?

  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min at 120°C.
  • Catalytic additives : Use p-TsOH (10 mol%) to accelerate cyclization.
  • Workup optimization : Extract with ethyl acetate/brine to remove unreacted phenacyl bromide .

Data Interpretation Challenges

Q. Why might X-ray data show planar deviations in the thiazole ring?

Non-coplanar aromatic rings (e.g., 15.3° dihedral angle) result from steric hindrance between methoxy and nitro groups. Use QTAIM analysis to quantify weak C–H···π interactions stabilizing the conformation .

Q. How to address low reproducibility in tubulin inhibition assays?

  • Standardize cell passage number (≤20) to prevent drift in tubulin expression.
  • Pre-treat cells with protease inhibitors to prevent compound degradation.
  • Validate via Western blot for α/β-tubulin cleavage .

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